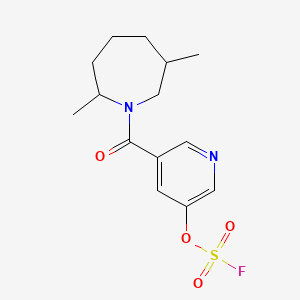

![molecular formula C25H23N5O3S B2808758 3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872200-05-0](/img/structure/B2808758.png)

3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

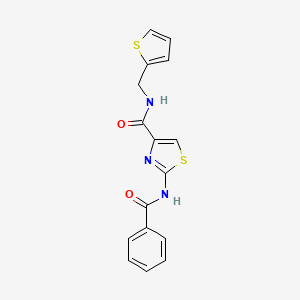

This compound is a cell-permeable triazolothienopyrimidine compound . It acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner . It exhibits little effect toward UT-A1, UT-A3, AQP1, CFTR, or TMEM16A channel activities .

Molecular Structure Analysis

The molecular formula of this compound is C25H23N5O3S. It’s a complex structure that includes a triazole ring fused to a quinazoline ring.Physical and Chemical Properties Analysis

The compound is a white powder . It is soluble in DMSO at 100 mg/mL . It should be stored at 2-8°C and protected from light .Applications De Recherche Scientifique

Synthesis and Characterization

- Compounds structurally similar to the mentioned chemical have been synthesized and characterized, providing insights into their chemical properties and potential as intermediates in organic chemistry. For example, the synthesis of various [1,2,3]triazolo[1,5-a]quinoline derivatives has been explored, showcasing methodologies that could be applied to the synthesis of the mentioned compound (Pokhodylo & Obushak, 2019).

Antimicrobial Activity

- Research has indicated that triazoloquinazolinone derivatives exhibit significant antimicrobial properties. These studies contribute to understanding the potential antimicrobial applications of related compounds, including the possibility of developing new antimicrobial agents from the mentioned chemical (Bektaş et al., 2007).

Antitumor Activity

- Novel triazoloquinazoline derivatives have been investigated for their antitumor activities, providing a foundation for further exploration of related compounds in cancer research. Such studies suggest the potential of the mentioned chemical in developing new antitumor agents (Driowya et al., 2016).

Anti-inflammatory Agents

- The search for anti-inflammatory agents among quinazoline derivatives has led to the identification of compounds with significant anti-inflammatory potential. This area of research highlights the possibility of exploring related compounds, including the mentioned chemical, for anti-inflammatory applications (Martynenko Yu V et al., 2019).

H1-antihistaminic Activity

- Studies on novel triazoloquinazolinone derivatives as H1-antihistaminic agents indicate the therapeutic potential of these compounds. Such research provides insights into the potential use of related chemicals in developing new H1-antihistaminic drugs (Alagarsamy et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O3S/c1-3-17-10-14-20(15-11-17)34(31,32)25-24-27-23(26-16-18-8-12-19(33-2)13-9-18)21-6-4-5-7-22(21)30(24)29-28-25/h4-15H,3,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAIYZHAOCWDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

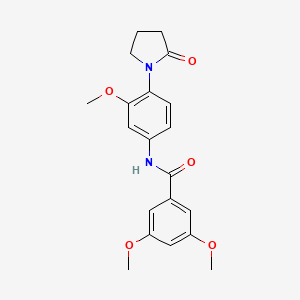

![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)

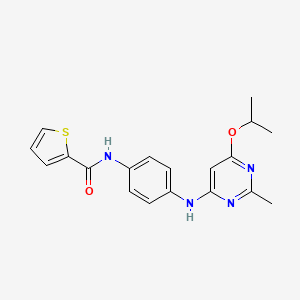

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)

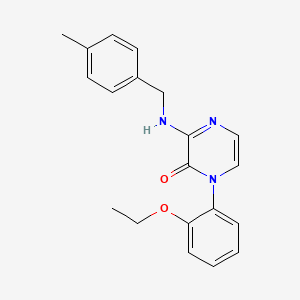

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)

![1,1-Dimethylethyl 4-[(4-bromo-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2808688.png)

![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)

![(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2808693.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid](/img/structure/B2808696.png)